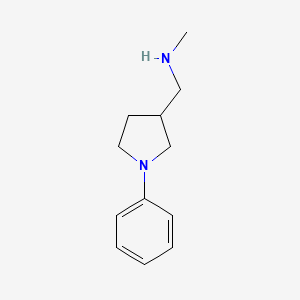
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Übersicht
Beschreibung
“N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine” is a chemical compound with the empirical formula C12H18N2 . It is a solid substance . The exact properties and applications of this compound are not widely documented, as it is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine” can be represented by the SMILES stringCl.CNCC1CCN(C1)c2ccccc2 . This indicates that the molecule contains a pyrrolidine ring attached to a phenyl group and a methylamine group .
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Drug Interactions
One significant application of "N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine" and its analogs is in the study of enzymatic inhibition, particularly with cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a wide range of drugs, leading to potential drug-drug interactions. Selective inhibitors, including this compound, are crucial for understanding the metabolism of various drugs and predicting drug interactions. This research highlights the importance of careful in vitro assessment of CYP isoforms' contributions to total metabolism, aiming to prevent adverse drug-drug interactions (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Another area of research application is in the study of neurochemistry and neurotoxicity. Despite the focus on MDMA, a related compound, insights into the neurochemical effects of these substances, including "N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine," contribute to our understanding of their impact on the nervous system. This includes the investigation of their acute and long-term effects on serotonin levels and potential neurotoxicity, providing a foundation for exploring the broader implications of similar compounds on human health (McKenna & Peroutka, 1990).
Behavioral Pharmacology
Research into the behavioral pharmacology of related compounds, such as selective 5-hydroxytryptamine (HT)1B antagonists, illuminates potential therapeutic applications for anxiety and affective disorders. These studies suggest the utility of analogs of "N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine" in treating mental health conditions, highlighting their anxiolytic and antidepressant potential. Such research underscores the importance of understanding the pharmacological profiles of these compounds to develop new treatments for psychological disorders (Hudzik et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIGXYLRPTFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



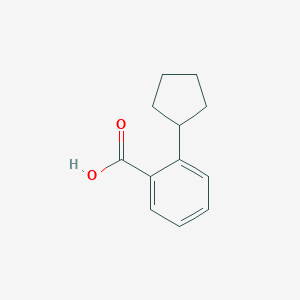
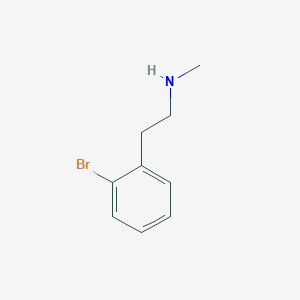

![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
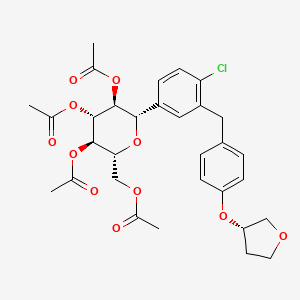
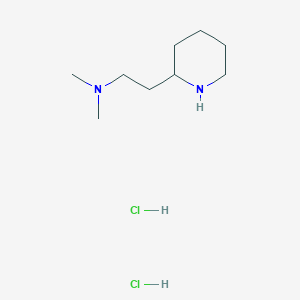
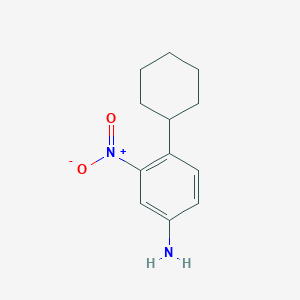
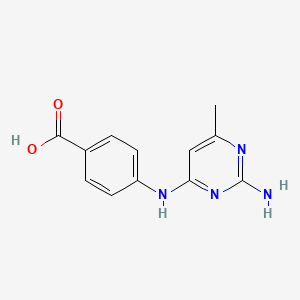

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)
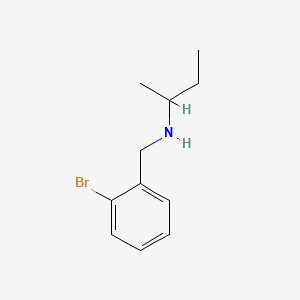
![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)
